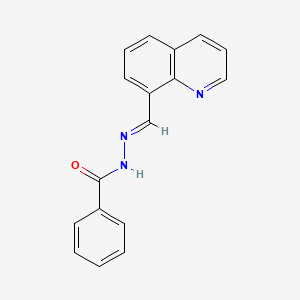

![molecular formula C17H13FO4 B5549219 5-[(3-氟苄基)氧基]-2-甲基-1-苯并呋喃-3-羧酸](/img/structure/B5549219.png)

5-[(3-氟苄基)氧基]-2-甲基-1-苯并呋喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid, often involves strategies such as palladium-catalyzed carbonylation using formic acid as the CO source to obtain benzofuran-2(3H)-ones in moderate to good yields. This method represents a novel approach to constructing the benzofuran framework, highlighting the versatility and efficiency of palladium catalysis in organic synthesis (Hao Li et al., 2017).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid, can be characterized by X-ray diffraction methods, revealing non-planar configurations with various degrees of torsion between the benzofuran system and substituent groups. The structure is further stabilized by intramolecular and intermolecular hydrogen bonds, contributing to its crystalline form and influencing its chemical reactivity and physical properties (Md. Serajul Haque Faizi et al., 2016).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including carbonylation, alkylation, and cyclization, to produce a wide range of functionalized compounds. These reactions are facilitated by the benzofuran moiety's reactivity, which can be modified by substituents like the 3-fluorobenzyl group to enhance or direct specific chemical transformations. The presence of carboxylic acid groups also offers additional reactivity for further functionalization (W. Gao et al., 2011).

Physical Properties Analysis

The physical properties of 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid, such as melting point, solubility, and crystallinity, are influenced by its molecular structure and intermolecular interactions. Hydrogen bonding and π-π interactions play significant roles in determining its solubility in various solvents and its crystalline form, which are crucial for its application in chemical synthesis and material science (H. Titi & I. Goldberg, 2009).

Chemical Properties Analysis

The chemical properties of 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid, including acidity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are key to its applications in organic synthesis and potential pharmaceutical use. The electron-withdrawing effect of the fluorobenzyl group affects its acidity and reactivity, making it a versatile intermediate for further chemical modifications (A. Eleev et al., 2015).

科学研究应用

在食欲素-1受体机制中的作用

涉及与“5-[(3-氟苄基)氧基]-2-甲基-1-苯并呋喃-3-羧酸”结构相似的化合物的研究探索了它们在食欲素-1受体机制中的作用。例如,研究评估了选择性食欲素-1受体拮抗剂在暴饮暴食模型中的作用,表明食欲素-1受体机制在强迫性食物摄入中起着重要作用,并暗示了对伴有强迫性成分的饮食失调症的潜在治疗应用 (Piccoli 等人,2012)。

晶体结构和分子相互作用

相关化合物的晶体结构,如 5-[(4-羧基苄基)氧基]邻苯二甲酸,揭示了非平面构型和通过氢键的特定分子相互作用。这些结构见解有助于理解与材料科学和药物应用相关的分子设计和相互作用 (Faizi 等人,2016)。

抗菌性能

源自氟苄基化合物的苯并咪唑类化合物已证明具有显着的抗菌活性。对这些衍生物的研究表明对各种细菌和真菌菌株有效,突出了氟苄基类化合物在开发新型抗菌剂中的潜力 (Fang 等人,2016)。

荧光和抗增殖潜力

对与苯并呋喃衍生物具有结构基序的 3-氧代-3H-苯并[f]色烯-2-羧酸衍生物的研究评估了它们的荧光特性和对癌细胞系的抗增殖潜力。这些发现表明在开发抗肿瘤剂和用于生物成像的荧光探针中的应用 (Fu 等人,2015)。

合成和化学转化

研究还集中在苯并呋喃衍生物的合成和化学转化上,为制备具有潜在药物化学和材料科学应用的复杂分子提供了有价值的方法 (Yamashita 等人,2009)。

安全和危害

属性

IUPAC Name |

5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO4/c1-10-16(17(19)20)14-8-13(5-6-15(14)22-10)21-9-11-3-2-4-12(18)7-11/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIXFCGIGPSJDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

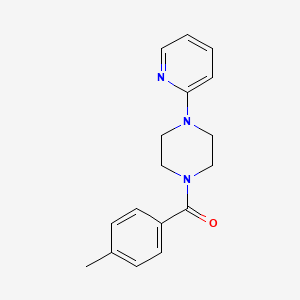

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)

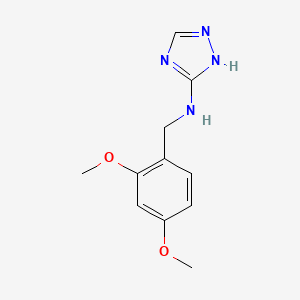

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)

![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)

![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)

![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)